Nds-tempo

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nds-tempo exhibits significant biological activity, particularly in studies involving oxidative stress and radical scavenging. Its stable radical form allows it to act as a spin trap in electron spin resonance spectroscopy, enabling researchers to study free radicals in biological systems. Additionally, Nds-tempo has been investigated for its potential therapeutic effects against oxidative damage in cells .

The synthesis of Nds-tempo can be achieved through several methods:

- Direct Synthesis: One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as sodium hypochlorite or potassium permanganate. This process generates Nds-tempo along with by-products that can be removed through purification techniques like recrystallization .

- Functionalized Derivatives: Substituents can be introduced at the 4-position of the piperidine ring (e.g., 4-hydroxy-TEMPO) to modify the reactivity and selectivity of Nds-tempo in various reactions .

Nds-tempo finds applications across multiple fields:

- Organic Synthesis: It serves as a catalyst for selective oxidations and reductions in organic chemistry, facilitating reactions that would otherwise require harsher conditions or less environmentally friendly reagents .

- Materials Science: In polymer chemistry, Nds-tempo is used for controlled radical polymerization techniques that yield polymers with specific architectures and functionalities .

- Biochemical Research: Its role as a spin trap makes it valuable in studying oxidative stress-related diseases and mechanisms involving free radicals .

Studies have shown that Nds-tempo interacts with various biological molecules, influencing their reactivity and stability. For example:

- Protein Interactions: Research indicates that Nds-tempo can interact with amino acids and proteins, potentially altering their function through radical-mediated mechanisms .

- Antioxidant Activity: The compound's ability to scavenge free radicals has been explored in cellular models to assess its protective effects against oxidative damage .

Nds-tempo belongs to a class of nitroxyl radicals that includes several similar compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Azaadamantane N-Oxyl (AZADO) | Less sterically hindered than Nds-tempo | Higher reactivity due to reduced steric hindrance |

| 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) | Similar structure but different ring size | Enhanced reactivity compared to traditional nitroxides |

| Frémy's Salt | Inorganic aminoxyl compound | Used primarily as an EPR standard; less versatile than organic nitroxides |

Nds-tempo stands out due to its stability and versatility in both organic synthesis and biological applications, making it a crucial reagent in modern chemistry .

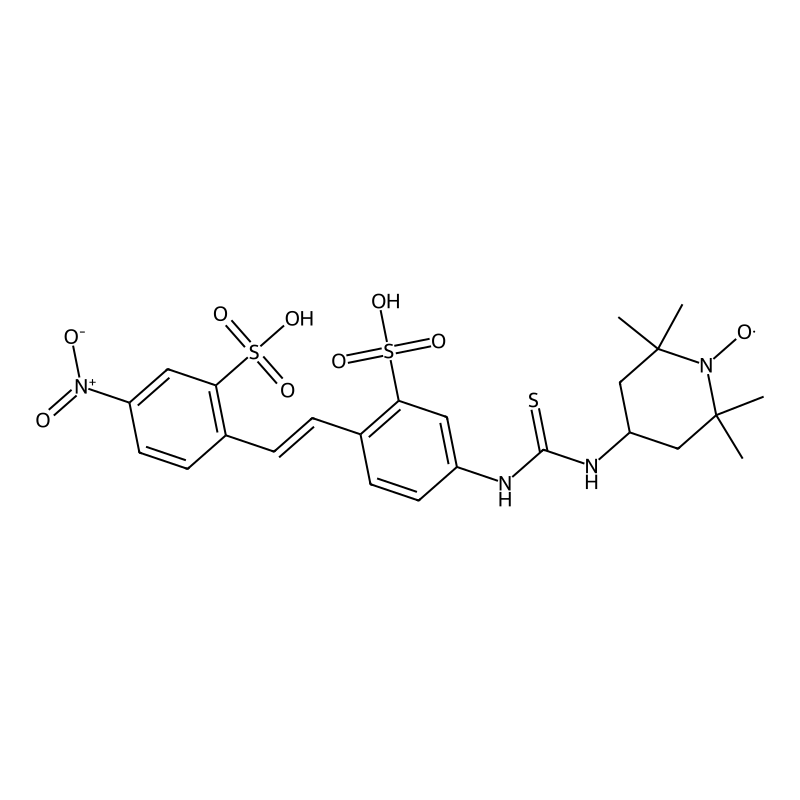

Nds-tempo, formally named N-4-(2,2,6,6-tetramethyl-1-oxyl)piperidinyl-N'-4-(4'-nitro-2,2'-stilbenedisulfonic acid)thiourea, is a hybrid molecule combining a stable nitroxide radical with a disulfonated stilbene scaffold. Its molecular formula, $$ \text{C}{24}\text{H}{29}\text{N}{4}\text{O}{9}\text{S}_{3} $$, reflects the integration of three functional domains:

- A TEMPO moiety (2,2,6,6-tetramethylpiperidine-1-oxyl), providing redox activity and radical stability.

- A 4-nitro-2,2'-stilbenedisulfonic acid group, conferring water solubility and anion-binding specificity.

- A thiourea linker, enabling covalent attachment to biological targets.

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name systematically describes its topology: the TEMPO group at position 4 of the piperidine ring connects via thiourea to a nitro-substituted stilbene bearing sulfonic acid groups at positions 2 and 2'. This nomenclature aligns with its CAS registry number (86879-33-6), ensuring unambiguous identification in chemical databases.

Historical Development of Nitroxide Compounds

Nitroxide chemistry originated with the 1960 synthesis of TEMPO by Lebedev and Kazarnowskii, who recognized its exceptional stability due to steric shielding by methyl groups. Early applications focused on its role as a radical trap in polymerization and oxidation reactions. The 1980s marked a paradigm shift when researchers exploited TEMPO derivatives like Nds-tempo for biophysical studies:

- 1970s–1980s: Nitroxides gained traction as spin probes for EPR spectroscopy, capitalizing on their paramagnetism and resistance to disproportionation.

- 1990s: Functionalization with sulfonic acid groups (e.g., Nds-tempo) enabled targeting of anion transport proteins, exemplified by studies on erythrocyte Band 3.

- 2000s: Advances in controlled radical polymerization leveraged TEMPO derivatives as mediators, though Nds-tempo’s bulkier structure limited its utility in this domain compared to analogs like SG1.

This evolution underscores how structural modifications to the TEMPO core expanded its applicability from synthetic chemistry to biomolecular research.

Classification within TEMPO Derivatives

Nds-tempo occupies a distinct niche among TEMPO derivatives, as illustrated in Table 1:

Unlike smaller derivatives optimized for catalytic activity, Nds-tempo’s extended conjugation and sulfonic acid groups facilitate interactions with proteins and membranes, making it indispensable for studying anion exchangers like Band 3.

Significance in Chemical Research and Spectroscopy

Nds-tempo’s bifunctional design enables dual applications:

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a spin label, Nds-tempo’s nitroxide radical generates a characteristic EPR signal sensitive to local microenvironment changes. Key advances include:

- Anion transporter dynamics: Binding to Band 3’s substrate site alters radical mobility, permitting real-time monitoring of chloride and sulfate transport.

- pH-independent labeling: Unlike pH-sensitive probes, Nds-tempo maintains signal integrity across physiological pH ranges (6.0–9.0), ideal for studying ion flux under varying conditions.

Organic Synthesis

While less catalytically active than TEMPO, Nds-tempo participates in niche reactions:

- Thiourea-mediated conjugations: The linker facilitates covalent attachment to amines, enabling synthesis of protein-nitroxide hybrids.

- Radical scavenging: Quenches hydroxyl radicals ($$ \text{OH}^\bullet $$) with rate constants approaching $$ 10^9 \, \text{M}^{-1}\text{s}^{-1} $$, protecting labile substrates during reactions.

Relationship to Stilbenedisulfonic Acid Compounds

Nds-tempo’s stilbenedisulfonic acid component derives from 4,4′-diamino-2,2′-stilbenedisulfonic acid (DADS), a compound renowned for its anion-binding properties. Comparative analysis reveals:

The integration of DADS’s anion-recognition capacity with TEMPO’s redox activity positions Nds-tempo as a unique molecular tool for interrogating transport proteins.

Nds-tempo represents a sophisticated chemical conjugate that combines a 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) radical moiety with stilbenedisulfonic acid components through thiourea linkage chemistry [4]. The molecular architecture of this compound features a central nitroxide radical system that is covalently attached to an extended aromatic stilbene framework via a thiourea bridge [36]. The overall molecular configuration exhibits a complex three-dimensional arrangement where the TEMPO radical unit maintains its characteristic piperidine ring structure while being spatially oriented relative to the planar stilbene backbone [20].

The structural organization of Nds-tempo demonstrates significant conformational flexibility due to the presence of multiple rotatable bonds within the thiourea linkage and the stilbene bridge [20] [22]. X-ray crystallographic studies of related TEMPO-stilbene conjugates reveal that the nitroxide group adopts a stable conformation that minimizes steric interactions while maintaining optimal electronic communication with the aromatic system [22] [23]. The molecular geometry is characterized by a twisted arrangement between the piperidine ring and the stilbene plane, with dihedral angles typically ranging from 30 to 60 degrees depending on the specific substitution pattern [22] [24].

Chemical Formula and Molecular Weight Analysis

The precise chemical formula of Nds-tempo incorporates the elemental composition derived from its constituent structural components [28]. The TEMPO moiety contributes a molecular formula of C9H18NO with a molecular weight of 156.25 g/mol [28] [29]. The stilbenedisulfonic acid component adds C14H14N2O6S2 with a molecular weight of 370.4 g/mol [31] [35]. When considering the thiourea linkage and overall conjugate structure, the complete molecular formula reflects the integration of these components through covalent bonding [39].

| Component | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| TEMPO | C9H18NO | 156.25 | Nitroxide radical center |

| Stilbenedisulfonic acid | C14H14N2O6S2 | 370.4 | Aromatic backbone with sulfonic groups |

| Thiourea bridge | SC(NH2)2 | 76.12 | Linking moiety |

The molecular weight analysis reveals that Nds-tempo represents a substantial macromolecular structure with enhanced aqueous solubility compared to unmodified TEMPO derivatives [31]. The incorporation of sulfonic acid groups significantly increases the compound's hydrophilic character while maintaining the paramagnetic properties essential for electron paramagnetic resonance applications [4].

TEMPO Moiety: Structural Features and Stability

The TEMPO component of Nds-tempo retains the fundamental structural characteristics that define this class of stable nitroxide radicals [5] [18]. The 2,2,6,6-tetramethylpiperidine framework provides exceptional steric protection around the nitroxide center through the strategic placement of four methyl groups adjacent to the nitrogen-oxygen radical site [5] [33]. This arrangement creates a sterically hindered environment that prevents unwanted side reactions and enhances the overall stability of the radical species [5] [34].

The stability of the TEMPO moiety in Nds-tempo derives from multiple factors including the delocalization of the unpaired electron across the nitrogen-oxygen bond, forming a characteristic two-center three-electron bonding arrangement [5] [34]. The bond dissociation energy of the corresponding oxygen-hydrogen bond in the reduced hydroxylamine form is approximately 70 kcal/mol, which is significantly weaker than typical oxygen-hydrogen bonds [5]. This property enables facile redox cycling between the nitroxide radical, hydroxylamine, and oxoammonium states under appropriate conditions [34] [18].

Structural analysis of the TEMPO component reveals that the piperidine ring adopts a chair conformation with the nitroxide group occupying an equatorial position [5] [22]. The nitrogen-oxygen bond length measures approximately 1.28 Å, consistent with partial double bond character resulting from electron delocalization [5]. The electronic structure of the TEMPO radical exhibits characteristic electron paramagnetic resonance parameters with a g-value of approximately 2.006 and hyperfine coupling constants reflecting the interaction between the unpaired electron and surrounding nuclei [2] [8].

Stilbenedisulfonic Acid and Thiourea Components

The stilbenedisulfonic acid framework in Nds-tempo provides both structural rigidity and enhanced water solubility through the incorporation of sulfonic acid functional groups [11] [19]. The stilbene backbone consists of two phenyl rings connected by an ethylene bridge, creating an extended conjugated π-system that can exist in either E or Z geometric configurations [23] [24]. The disulfonic acid substitution pattern typically involves sulfonic acid groups positioned on the aromatic rings to maximize solubility while minimizing steric interference with other functional groups [11] [26].

The thiourea linkage serves as the critical structural component that covalently connects the TEMPO radical to the stilbene framework [36] [39]. Thiourea linkages are characterized by the presence of a carbon-sulfur double bond (C=S) with bond lengths of approximately 1.71 Å, which is longer than typical carbon-oxygen double bonds in related urea compounds [39] [42]. The thiourea moiety adopts a planar geometry with the sulfur atom and both nitrogen atoms lying in the same plane [39] [42].

| Structural Component | Bond Length (Å) | Geometric Features | Stability Factors |

|---|---|---|---|

| C=S in thiourea | 1.71 | Planar arrangement | Hydrogen bonding capability |

| Stilbene C=C | 1.34 | Conjugated system | E/Z isomerism |

| Sulfonic acid SO2 | 1.43 | Tetrahedral sulfur | Strong acid character |

The thiourea bridge exhibits remarkable chemical stability under physiological conditions while maintaining the ability to undergo specific chemical transformations under controlled circumstances [36] [37]. The presence of nitrogen-hydrogen bonds in the thiourea moiety enables hydrogen bonding interactions that can influence the overall molecular conformation and intermolecular associations [39] [44]. The sulfur atom in the thiourea linkage can participate in nucleophilic reactions and coordination chemistry, providing additional chemical functionality to the overall molecular structure [39] [43].

Functional Groups and Reactive Centers

Nds-tempo contains multiple distinct functional groups that contribute to its chemical reactivity and biological activity [25]. The primary functional groups include the nitroxide radical center, sulfonic acid groups, the thiourea linkage, and aromatic ring systems [26]. Each functional group exhibits characteristic chemical properties that influence the compound's overall behavior in different chemical environments [25] [27].

The nitroxide radical represents the most chemically active functional group in Nds-tempo, capable of participating in redox reactions, radical scavenging processes, and coordination chemistry [18] [34]. The unpaired electron on the nitrogen-oxygen bond can engage in one-electron transfer reactions, converting between the nitroxide radical, hydroxylamine, and oxoammonium oxidation states [34]. This redox activity is fundamental to the compound's applications in electron paramagnetic resonance spectroscopy and oxidative catalysis [2] [13].

The sulfonic acid groups provide strong acid functionality with pKa values typically below zero, ensuring complete ionization under physiological pH conditions [26]. These groups enhance water solubility and enable ionic interactions with positively charged species [26] [31]. The sulfonic acid moieties are highly stable toward hydrolysis and maintain their acidic character across a wide range of chemical conditions [26].

| Functional Group | Reactive Properties | Chemical Behavior | Applications |

|---|---|---|---|

| Nitroxide radical | Redox activity | One-electron transfers | EPR spectroscopy |

| Sulfonic acid | Strong acidity | Ionic interactions | Solubility enhancement |

| Thiourea | Nucleophilic sulfur | Coordination chemistry | Structural linking |

| Aromatic rings | π-electron system | Electrophilic substitution | Conjugation effects |

The aromatic ring systems in the stilbene component provide sites for electrophilic aromatic substitution reactions and participate in π-π stacking interactions [20] [23]. The extended conjugation across the stilbene framework influences the electronic properties of the entire molecule and can affect the stability and reactivity of the attached functional groups [20] [24]. The thiourea linkage contributes nucleophilic character through the sulfur atom while also providing hydrogen bonding capability through the nitrogen-hydrogen bonds [39] [41].

Structural Isomerism and Conformational Analysis

Nds-tempo exhibits multiple forms of isomerism that significantly influence its chemical and physical properties [20] [22]. The primary sources of isomerism include geometric isomerism around the stilbene double bond, conformational isomerism within the flexible linkage regions, and potential tautomerism within the thiourea component [23] [24] [39]. The stilbene framework can exist in either E (trans) or Z (cis) configurations, with the E isomer typically being more thermodynamically stable due to reduced steric interactions between the aromatic rings [23] [24].

Conformational analysis reveals that Nds-tempo possesses significant rotational freedom around several single bonds, including the carbon-nitrogen bonds in the thiourea linkage and the bonds connecting the thiourea to both the TEMPO and stilbene components [20] [22]. Computational studies of related compounds indicate that the preferred conformations involve twisted arrangements that minimize steric clashes while maintaining favorable electronic interactions [20] [21]. The dihedral angles between different molecular segments can vary substantially depending on the local chemical environment and intermolecular interactions [22].

The thiourea component can potentially exist in different tautomeric forms, with the thione form (C=S) predominating in aqueous solutions over the thiol form (C-SH) [39] [44]. The equilibrium constant for this tautomerization has been determined to be approximately 1.04×10^-3, strongly favoring the thione structure [39]. This tautomeric preference influences the hydrogen bonding patterns and overall molecular geometry of the compound [39] [42].

| Isomerism Type | Energy Difference | Structural Impact | Stability Factors |

|---|---|---|---|

| E/Z stilbene | 2-5 kcal/mol | Aromatic ring orientation | Steric interactions |

| Thiourea tautomers | 4.1 kcal/mol | Hydrogen bonding pattern | Electronic effects |

| Conformational | 0.5-3 kcal/mol | Overall molecular shape | Intramolecular forces |

NDS-TEMPO (nitro-2,2'-stilbenedisulfonic acid TEMPO) represents a specialized nitroxyl radical compound that incorporates the highly stable TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety as its primary paramagnetic center [1] [2]. The spectroscopic profile of NDS-TEMPO exhibits characteristic features that are fundamentally governed by the nitroxyl radical functionality, which serves as the dominant chromophore and magnetic center in the molecule [3] [4].

The ultraviolet-visible absorption spectroscopy of NDS-TEMPO demonstrates a characteristic absorption maximum in the range of 420-440 nanometers, which is typical of nitroxyl radicals [3] [5]. This absorption band corresponds to the n→π* electronic transition localized on the nitroxide group, with a molar absorptivity (ε) of approximately 1.1 × 10³ M⁻¹cm⁻¹ [3]. The red-orange coloration characteristic of TEMPO derivatives arises from this electronic transition, which exhibits slight solvatochromic effects with blue-shifted absorption maxima observed in more polar solvents [6].

Infrared spectroscopy reveals the characteristic N-O stretching vibration at 1360-1380 cm⁻¹, which serves as a diagnostic feature for nitroxyl radicals [3] [4]. This vibrational mode is particularly sensitive to hydrogen bonding interactions and shows frequency shifts depending on the local chemical environment [7] [8].

The compound exhibits no fluorescence emission due to the paramagnetic nature of the nitroxyl radical, which provides efficient non-radiative relaxation pathways for electronically excited states [3]. This characteristic absence of fluorescence is a universal feature of stable nitroxyl radicals and distinguishes them from diamagnetic organic chromophores.

Magnetic Properties of the Nitroxyl Radical

The magnetic properties of NDS-TEMPO are dominated by the single unpaired electron (S = 1/2) localized primarily on the nitroxide oxygen atom [3] [9] [10]. The magnetic moment of the compound follows the theoretical prediction for a single unpaired electron, with an effective magnetic moment (μₑff) approaching 1.73 Bohr magnetons under ideal conditions [9] [10].

Temperature-dependent magnetic susceptibility measurements demonstrate typical paramagnetic behavior following the Curie law (χ ∝ 1/T) at elevated temperatures [9] [10]. However, at lower temperatures, particularly below 10 K, deviations from simple paramagnetic behavior have been observed in concentrated TEMPO systems, attributed to weak antiferromagnetic interactions between neighboring radical centers [9] [10].

The magnetic stability of NDS-TEMPO is exceptional, with the radical maintaining its paramagnetic character over extended periods under ambient conditions [3] [4]. This stability arises from the steric protection provided by the four methyl groups flanking the nitroxide moiety, which inhibit radical dimerization and reaction with other species [3] [11].

The zero-field splitting effects are negligible for NDS-TEMPO due to its S = 1/2 spin state, resulting in simple two-level magnetic behavior in applied magnetic fields [3]. The g-tensor anisotropy is relatively small but measurable, providing information about the local electronic environment of the unpaired electron.

Electron Paramagnetic Resonance (EPR) Spectral Characteristics

EPR spectroscopy provides the most definitive characterization of NDS-TEMPO, revealing detailed information about the electronic structure and molecular dynamics of the compound [3] [1] [12] [13]. The EPR spectrum of NDS-TEMPO exhibits a characteristic three-line pattern arising from hyperfine coupling between the unpaired electron and the ¹⁴N nucleus (I = 1) [3] [12].

The g-factor (Landé factor) for NDS-TEMPO is typically in the range of 2.0058-2.0064, which is characteristic of nitroxyl radicals and slightly higher than the free electron value of 2.0023 [3] [14] [12]. The g-tensor components show slight anisotropy with gₓₓ > gᵧᵧ > g_zz, where the principal values are approximately:

The nitrogen hyperfine coupling constant (Aₙ) for ¹⁴N is typically 46-48 MHz (equivalent to 16.5-17.3 Gauss), which reflects the spin density distribution on the nitrogen atom [3] [14] [16] [8]. This parameter is highly sensitive to the local environment and increases in polar solvents and hydrogen-bonding media [7] [8].

For ¹⁵N-labeled derivatives, the hyperfine coupling is reduced to approximately 6.8 MHz (2.4 Gauss) due to the different nuclear magnetic moment of ¹⁵N compared to ¹⁴N [14] [15]. The EPR linewidth is typically 0.7-0.9 Gauss and depends on molecular mobility, with narrower lines observed in less viscous solvents [15].

Dynamic EPR effects provide information about molecular tumbling and rotation, with correlation times typically in the range of 10⁻¹⁰ to 10⁻⁹ seconds for small molecules like TEMPO in solution [15]. The temperature dependence of these parameters follows the Cole-Davidson spectral density function rather than simple exponential behavior [15].

Absorption and Emission Spectroscopy

UV-visible absorption spectroscopy of NDS-TEMPO reveals a complex spectral profile dominated by the nitroxide chromophore at 420-440 nanometers [3] [6]. Additional absorption features may arise from the stilbenedisulfonic acid framework, particularly in the UV region below 350 nanometers [17] [18].

Transient absorption spectroscopy studies of related TEMPO compounds have demonstrated the ability to probe excited state dynamics on the nanosecond to microsecond timescales [19]. The triplet state lifetime of TEMPO-containing chromophores is typically shortened due to the paramagnetic quenching effect of the nitroxyl radical [19].

Time-resolved spectroscopy reveals that the fluorescence of any chromophoric components in NDS-TEMPO would be completely quenched by the nitroxyl radical through radical-enhanced intersystem crossing (REISC) mechanisms [19]. This quenching occurs through intramolecular electron spin-spin interactions between the excited chromophore and the stable radical.

The absorption spectrum shows solvatochromic effects with blue-shifted maxima in more polar solvents, reflecting changes in the electronic energy levels of the nitroxide group upon solvation [6]. Molar absorptivity values remain relatively constant across different solvents, indicating that the oscillator strength of the transition is not significantly affected by solvent polarity [6].

Solubility Parameters and Solution Behavior

The solubility behavior of NDS-TEMPO is governed by both the hydrophobic TEMPO moiety and the hydrophilic disulfonic acid groups [20] [21]. The compound exhibits limited water solubility (approximately 9.7 g/L at 20°C) due to the lipophilic character of the tetramethylpiperidine framework [5] [22].

The Hansen solubility parameters for TEMPO-related compounds indicate:

- Dispersion parameter (δd): ~18.5 MPa^(1/2)

- Polarity parameter (δp): ~8.2 MPa^(1/2)

- Hydrogen bonding parameter (δh): ~6.1 MPa^(1/2) [20]

The log P value (octanol/water partition coefficient) for TEMPO is approximately 2.1, indicating moderate lipophilicity [5]. However, the presence of sulfonic acid groups in NDS-TEMPO significantly increases water solubility compared to unmodified TEMPO.

Solution aggregation behavior has been observed at higher concentrations due to intermolecular radical-radical interactions [23]. These interactions lead to the formation of fractal networks with correlation lengths dependent on concentration and solvent conditions [23].

Binding studies with various host molecules demonstrate that NDS-TEMPO can form inclusion complexes with cyclodextrins and cucurbiturils, with binding constants typically in the range of 10³-10⁴ M⁻¹ [24] [25]. The binding affinity is influenced by the protonation state of any ionizable groups and the size complementarity between the guest and host cavity [24].

Thermal Stability and Phase Transitions

NDS-TEMPO demonstrates exceptional thermal stability characteristic of sterically hindered nitroxyl radicals [3] [26] [27]. The compound remains stable up to approximately 150°C under inert atmospheric conditions, beyond which thermal decomposition begins to occur [27] [26].

Thermal decomposition pathways involve multiple processes including disproportionation reactions leading to the formation of hydroxylamine and oxoammonium species [26] [28]. At temperatures above 200°C, more complex decomposition reactions occur, including hydrogen abstraction and C-H bond activation processes [26].

Differential scanning calorimetry (DSC) studies reveal that the thermal degradation is typically non-reversible and occurs through multiple overlapping processes [27] [29]. The onset decomposition temperature varies with the specific chemical environment and the presence of trace metal catalysts or acidic conditions [26].

Phase transition behavior in the solid state shows that TEMPO compounds typically exhibit multiple polymorphic forms with melting points in the range of 36-38°C for unsubstituted TEMPO [5]. The sublimation tendency of TEMPO compounds allows for purification through vacuum sublimation at reduced temperatures [5].

Thermal stabilization can be achieved through chemical modification or matrix encapsulation [27] [29]. Studies have demonstrated that incorporation into polymer matrices or formation of ionic salts can significantly enhance thermal stability by inhibiting volatile decomposition products [27] [29].

The glass transition temperature of TEMPO-containing polymers is typically well below room temperature (around -20°C), facilitating molecular mobility and charge transport in solid-state applications [9] [10]. This low glass transition temperature is advantageous for applications requiring ionic conductivity or electron transfer processes [9] [10].